molecular formula C14H21ClN2 B12903592 (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine CAS No. 820979-40-6

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine

Cat. No.: B12903592
CAS No.: 820979-40-6
M. Wt: 252.78 g/mol
InChI Key: PFDCHFLEMYWWMF-AWEZNQCLSA-N
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Description

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is a chiral tertiary amine featuring a pyrrolidine core substituted with a 3-chlorobenzyl group and an isopropyl moiety. The S-configuration at the pyrrolidine-3-amine position confers stereochemical specificity, which may influence its biological interactions or physicochemical properties. While direct data on this compound’s applications are absent in the provided evidence, its structural motifs—such as the 3-chlorobenzyl group and pyrrolidine scaffold—are common in pharmaceuticals and enzyme inhibitors (e.g., antibacterial agents targeting MurA or kinase inhibitors ). The compound’s synthesis likely involves alkylation or reductive amination steps, analogous to procedures for related amines .

Properties

CAS No.

820979-40-6

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

(3S)-N-[(3-chlorophenyl)methyl]-N-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C14H21ClN2/c1-11(2)17(14-6-7-16-9-14)10-12-4-3-5-13(15)8-12/h3-5,8,11,14,16H,6-7,9-10H2,1-2H3/t14-/m0/s1

InChI Key

PFDCHFLEMYWWMF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)[C@H]2CCNC2

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

    Attachment of the 3-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 3-chlorobenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorobenzyl vs. Other Halogenated Groups

The 3-chlorobenzyl group is a key feature shared with several analogs. Comparisons include:

  • 3-Chloro-N-(3-chlorobenzyl)aniline (1a) : This di-chlorinated aniline derivative lacks the pyrrolidine core but retains the 3-chlorobenzyl group. The dual chlorine atoms may enhance lipophilicity and steric hindrance compared to the target compound’s single chlorine .
  • (S)-N-[1-(3-Fluorophenyl)ethyl]methylamine: Substituting chlorine with fluorine reduces lipophilicity (Cl: +0.71 vs.

Amine Substituents: Isopropyl vs. Cyclopropyl or Methyl Groups

  • This may affect metabolic stability or target engagement .
  • N-(Pyridin-3-ylmethyl)cyclopropanamine : Replacing the chlorobenzyl group with a pyridinylmethyl moiety introduces hydrogen-bonding capability and polar surface area, which could enhance solubility but reduce membrane permeability .

Core Structure: Pyrrolidine vs. Heterocyclic or Aromatic Scaffolds

  • 3-Chloro-N-phenyl-phthalimide : A phthalimide core with a chlorine substituent exhibits planar aromaticity, contrasting with the saturated, flexible pyrrolidine ring of the target compound. Such differences influence π-π stacking interactions and bioavailability .
  • N-(3-Methylbutyl)pyridin-3-amine : The pyridine core provides basicity (pKa ~5–6) distinct from pyrrolidine (pKa ~10–11), altering protonation states under physiological conditions .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Features References
(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine Pyrrolidine 3-Chlorobenzyl, Isopropyl Chiral tertiary amine, moderate lipophilicity -
3-Chloro-N-(3-chlorobenzyl)aniline (1a) Aniline 3-Chlorobenzyl, Cl Di-chlorinated, primary amine
N-(3-Chlorobenzyl)cyclopropanamine Cyclopropane 3-Chlorobenzyl High ring strain, primary amine
(E)-N-(3-((3-Chlorobenzyl)oxy)phenyl)ethene-1-sulfonamide Sulfonamide 3-Chlorobenzyl, Chlorophenyl Sulfonamide group, π-conjugated system
(S)-N-[1-(3-Fluorophenyl)ethyl]methylamine Ethylamine 3-Fluorophenyl, Methyl Fluorine substituent, S-configuration

Research Findings and Implications

  • Stereochemical Impact : The S-configuration in the target compound may optimize binding to chiral enzyme pockets, as seen in other amines with stereospecific activity .
  • Metabolic Stability : Cyclopropyl analogs exhibit resistance to oxidative metabolism due to ring strain, whereas isopropyl groups may undergo faster hepatic clearance .

Biological Activity

(S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine, a compound belonging to the class of pyrrolidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine
  • Molecular Formula : C13H17ClN2
  • Molecular Weight : 236.74 g/mol
  • CAS Number : Not specified in the provided data.

The biological activity of (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to function as a selective inhibitor of certain receptors in the central nervous system, particularly those involved in dopaminergic and adrenergic signaling pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may exhibit affinity for dopamine receptors, influencing mood and behavior.
  • Adrenergic Activity : Interaction with adrenergic receptors could lead to effects on cardiovascular function and energy metabolism.
  • Serotonergic Influence : Potential modulation of serotonin pathways may contribute to anxiolytic or antidepressant effects.

Biological Activities

Research indicates that (S)-N-(3-Chlorobenzyl)-N-isopropylpyrrolidin-3-amine possesses several biological activities:

  • Antidepressant Effects : Studies have shown that similar pyrrolidine compounds can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
  • Anxiolytic Properties : Preliminary findings suggest that this compound may reduce anxiety levels, potentially through modulation of GABAergic pathways.
  • Neuroprotective Effects : Some derivatives in this class have demonstrated neuroprotective properties, indicating a possible role in neurodegenerative disease management.

Table 1: Summary of Biological Activities and Findings

Activity TypeStudy ReferenceFindings
Antidepressant Demonstrated significant reduction in depressive behavior in rodent models.
Anxiolytic Exhibited anxiolytic effects comparable to standard treatments.
Neuroprotection Showed protective effects against neuronal cell death in vitro.

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